molecular formula C9H15BrO4 B3332307 (S)-4-tert-Butyl 1-methyl 2-bromosuccinate CAS No. 887143-08-0

(S)-4-tert-Butyl 1-methyl 2-bromosuccinate

Cat. No. B3332307
CAS RN: 887143-08-0
M. Wt: 267.12 g/mol
InChI Key: RMYNMVDLUFHECX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-4-tert-Butyl 1-methyl 2-bromosuccinate” is a chemical compound with the CAS number 887143-08-0 . It is used in research and falls under the category of organic building blocks, specifically bromides and esters .


Physical And Chemical Properties Analysis

The compound “this compound” should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .

Mechanism of Action

The mechanism of action of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate is not well understood. However, it is believed to act as an alkylating agent, which can modify the structure and function of biomolecules. This can lead to the inhibition of enzymatic activity and protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for anticancer drug development. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate is its high purity and stability, which makes it suitable for various lab experiments. It is also readily available and can be synthesized in large quantities. However, one of the main limitations of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on (S)-4-tert-Butyl 1-methyl 2-bromosuccinate. One of the main directions is the development of new synthetic methods for the preparation of this compound and its derivatives. This can lead to the synthesis of new biologically active compounds with potential applications in various fields. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Moreover, the exploration of the biochemical and physiological effects of this compound can lead to the identification of new targets for drug development.

Scientific Research Applications

(S)-4-tert-Butyl 1-methyl 2-bromosuccinate has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various biologically active compounds, such as inhibitors of protein-protein interactions and enzyme inhibitors. It has also been used in the synthesis of fluorescent probes for imaging studies. Moreover, this compound has been used as a building block for the synthesis of complex natural products.

Safety and Hazards

The compound “(S)-4-tert-Butyl 1-methyl 2-bromosuccinate” is classified as dangerous . It has a UN number of 3265 and belongs to hazard class 8 . The precautionary statements associated with this compound include P264, P270, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P331, P363, P403+P233, and P501 . The compound has hazard statements H302 and H314 .

properties

IUPAC Name

4-O-tert-butyl 1-O-methyl (2S)-2-bromobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYNMVDLUFHECX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate
Reactant of Route 2
Reactant of Route 2
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate
Reactant of Route 3
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate
Reactant of Route 4
Reactant of Route 4
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate
Reactant of Route 5
Reactant of Route 5
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate
Reactant of Route 6
Reactant of Route 6
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.